molecular formula C8H14N2O2 B1383512 trans-Allyl-2-aminocyclobutyl carbamate CAS No. 1860028-16-5

trans-Allyl-2-aminocyclobutyl carbamate

Cat. No. B1383512
CAS RN: 1860028-16-5
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-BQBZGAKWSA-N
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Description

“trans-Allyl-2-aminocyclobutyl carbamate” is a chemical compound with the molecular formula C8H14N2O2 . It is also known by other synonyms such as Allyl (2-aminocyclobutyl)carbamate .


Molecular Structure Analysis

The molecular structure of “trans-Allyl-2-aminocyclobutyl carbamate” includes a carbamate group (O=C=O-NH), an allyl group (C=C-C), and a cyclobutyl group (a four-membered carbon ring). The exact 3D conformer and other identifiers like InChI and SMILES can be found on PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “trans-Allyl-2-aminocyclobutyl carbamate” is 170.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Other properties such as XLogP3-AA, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can also be found on PubChem .

Scientific Research Applications

Green Synthesis of Carbamates

trans-Allyl-2-aminocyclobutyl carbamate: can be synthesized through green chemistry approaches, which emphasize the use of eco-friendly and cost-effective techniques. The Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling is one such method, which is accelerated by microwave irradiation . This process is significant for its operational simplicity, high yields, and short reaction times.

Drug Discovery and Development

Carbamates are fundamental structural elements in numerous approved human therapeutic agents . The stability and versatility of organic carbamates make them suitable for the development of new drugs, particularly when the carbamate linkage is attached to structurally diverse groups.

Agrochemicals

Organic carbamates, including derivatives like trans-Allyl-2-aminocyclobutyl carbamate , are widely used as agrochemicals. They serve as pesticides, herbicides, insecticides, and fungicides, playing a crucial role in protecting crops from pests and diseases .

Material Science

In material science, carbamates contribute to the creation of new materials with specific properties. The ability to form stable linkages and the versatility in reactions make carbamates valuable in synthesizing advanced materials for various applications .

Polymer Industry

The polymer industry benefits from the unique properties of carbamates. They are used in the synthesis of polymers with specific characteristics, such as increased durability, flexibility, or resistance to chemicals .

Capture and Utilization of CO2

Carbamate formation from CO2 and amines is an attractive synthetic strategy, especially in the context of carbon capture and utilization. This approach not only helps in reducing greenhouse gas emissions but also provides a pathway for synthesizing valuable carbamate compounds .

Future Directions

The use of carbamates in drug design and medicinal chemistry has been a topic of interest . They have been used in the treatment of various diseases and as prodrugs to enhance the bioavailability and effectiveness of compounds . Future research may explore the potential applications of “trans-Allyl-2-aminocyclobutyl carbamate” in these areas.

properties

IUPAC Name

prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYTKFSHUYLCU-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H]1CC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Allyl-2-aminocyclobutyl carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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